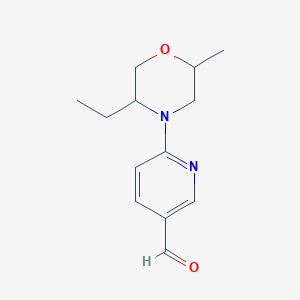

6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde

Description

6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at position 6 with a 5-ethyl-2-methylmorpholin-4-yl group and a carbaldehyde moiety at position 3. The morpholine ring introduces conformational rigidity and modulates electronic properties, while the ethyl and methyl substituents enhance lipophilicity. Structural elucidation of such compounds often relies on crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name |

6-(5-ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-12-9-17-10(2)7-15(12)13-5-4-11(8-16)6-14-13/h4-6,8,10,12H,3,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYGHRYEPVQNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(CN1C2=NC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 5-ethyl-2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carboxylic acid.

Reduction: Formation of 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Substituent diversity (e.g., trifluoromethyl, indazole) in analogs influences target selectivity and pharmacokinetics.

Physicochemical Properties

- Lipophilicity : The 5-ethyl-2-methylmorpholin-4-yl group increases logP compared to unsubstituted morpholine derivatives, enhancing membrane permeability.

- Solubility : The carbaldehyde group may reduce aqueous solubility relative to carboxamide-containing analogs (e.g., compounds in ) .

- Reactivity : The carbaldehyde is prone to nucleophilic attack, necessitating stabilization strategies during synthesis, unlike the more stable carboxamide group in compounds.

Pharmacological Activity

- Target Compound : The pyridine-morpholine scaffold may target kinases or neurotransmitter receptors, leveraging morpholine’s ability to enhance blood-brain barrier penetration.

- Thienopyrimidine Analog : The thieno[3,2-d]pyrimidine core and indazole substituent suggest kinase inhibition (e.g., PI3K/mTOR pathways), with the carbaldehyde enabling further functionalization.

- Pyrrolopyridazine Analog : The trifluoromethyl and carboxamide groups imply protease or GPCR targeting, with improved metabolic stability due to fluorine substituents.

Biological Activity

6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyridine ring and a morpholine derivative. Its molecular formula is with a molecular weight of 234.299 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact mechanisms remain an area of ongoing research, but preliminary studies suggest that the compound may influence cellular signaling pathways relevant to various diseases.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-(Morpholin-4-yl)pyridine-3-carboxaldehyde | Structure | Antimicrobial |

| 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carboxylic acid | Structure | Anticancer |

| 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-methanol | Structure | Unknown |

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

- Cell Line Tested : MCF7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF7: 12 µM

- HeLa: 15 µM

- Mechanism : Induction of apoptosis through caspase activation.

These findings suggest that the compound may be a candidate for further development in cancer therapy.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 25 µg/mL

- S. aureus: 30 µg/mL

- Mechanism : Likely involves disruption of bacterial cell wall synthesis.

These results indicate potential utility in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 6-(5-Ethyl-2-methylmorpholin-4-yl)pyridine-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formylation : Introduce the aldehyde group at the pyridine C3 position using Vilsmeier’s reagent (POCl₃/DMF) under controlled temperatures (0–5°C) .

Morpholine Substitution : React the intermediate with 5-ethyl-2-methylmorpholine via nucleophilic substitution. This step often requires catalysts like Pd or Cu in polar aprotic solvents (e.g., DMF or toluene) to enhance regioselectivity .

Purification : Column chromatography or recrystallization is used to isolate the product, with yields monitored via TLC or HPLC.

Key Considerations: Optimize reaction time and temperature to avoid over-oxidation of the aldehyde group.

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) and pyridine-aldehyde (δ ~9.8–10.2 ppm for CHO) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with deviations <2 ppm from theoretical values .

Q. What are the reactive sites of the compound for functionalization?

- Methodological Answer :

- Aldehyde Group : Undergoes nucleophilic additions (e.g., condensation with hydrazides to form hydrazones, as in ) .

- Morpholine Nitrogen : Participates in alkylation or acylation reactions. Use protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the morpholine substitution step?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts with ligands (e.g., BINAP) to enhance turnover frequency .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (non-polar) to balance reaction rate and byproduct formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Case Example : If experimental ¹H NMR δ for the aldehyde deviates from computational predictions (e.g., δ 10.2 vs. 9.8 ppm):

Verify solvent effects (DMSO vs. CDCl₃ shifts proton signals).

Check for tautomerism or hydrate formation using deuterium exchange experiments .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the morpholine (e.g., replace ethyl with cyclopropyl) or pyridine (e.g., fluorinate C2) to assess bioactivity changes .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using the aldehyde as a hydrogen-bond acceptor .

- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) to correlate substituents with potency .

Q. How to design analogs with improved metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.